(6-Bromohexyloxy)-tert-butyldimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of optically active cyclohexenone derivatives, which are closely related to the compound "(6-Bromohexyloxy)-tert-butyldimethylsilane", has been explored in the literature. In one study, the synthesis of optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone and its 6-substituted derivatives was achieved starting from ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate. Key reactions in this synthesis included a Ti(II)-mediated intramolecular nucleophilic acyl substitution and an FeCl3-mediated ring expansion reaction. The resulting enone reacted with cyanocuprates to afford trans-addition products with excellent diastereoselectivity, and subsequent treatment with DBU or p-TSA led to β-elimination, yielding optically active 5-substituted-2-cyclohexenones .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal and molecular structure of a compound with a tert-butyl group and a dihydrothieno[2,3-c]pyridine skeleton was determined by X-ray crystallographic analysis. This compound crystallized in the monoclinic space group P21/c and featured intramolecular hydrogen bonds that stabilized the structure. The distances and angles of these hydrogen bonds were precisely measured, indicating the importance of such interactions in the stability of the molecule .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds was further explored through their reactions with organocyanocuprates. The 1,4-addition reaction of the 6-substituted derivatives with organocyanocuprates followed by treatment with DBU or p-TSA resulted in the formation of various optically active cyclohexenone derivatives. These reactions demonstrated moderate to excellent selectivity, which is crucial for the synthesis of chiral molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR. These methods provided detailed information about the functional groups present and the chemical environment of the atoms within the molecules. The thermal properties of these compounds were not explicitly mentioned in the provided data, but such properties are typically investigated to understand the stability and potential applications of the compounds .
Scientific Research Applications
Palladium Catalyzed Reactions
- A study by Demircan (2014) explored the use of related compounds like [4-(2-bromocyclohex-2-en-1-yloxy)but-2-yn-1-yloxy]tert-butyldimethylsilane in palladium-catalyzed intra-intermolecular cascade cross couplings. These reactions resulted in the formation of indene analogs and cross-conjugated tetraenes, demonstrating the utility of such compounds in complex organic synthesis (Demircan, 2014).
Organosilane Chemistry
- Research conducted in 1964 by Kumada et al. discussed the preparation and reactions of compounds similar to (6-Bromohexyloxy)-tert-butyldimethylsilane, highlighting their utility in organosilane chemistry. These compounds can undergo intramolecular rearrangements and react with various nucleophiles, showcasing their versatility in organic synthesis (Kumada, Ishikawa, Maeda, & Ikura, 1964).
Fluorescent Probes
- Hou, Chen, and Song (2014) developed a fluorescent probe based on tert-butyldimethylsilane 6-acetyl-2-naphtholate. This probe exhibited high sensitivity and selectivity for fluoride ions, indicating the potential of derivatives of tert-butyldimethylsilane in sensor technology (Hou, Chen, & Song, 2014).
Synthesis of Protected Amino Alcohols
- A study by Tang, Volkman, and Ellman (2001) on tert-Butanesulfinyl aldimines and ketimines, which are structurally related to (6-Bromohexyloxy)-tert-butyldimethylsilane, showed their use in the synthesis of protected 1,2-amino alcohols. This research contributes to the development of novel synthetic routes in organic chemistry (Tang, Volkman, & Ellman, 2001).
Thin Film Technology
- Koschwanez, Carlson, and Meldrum (2009) explored the use of tert-butyl alcohol in the creation of thin polydimethylsiloxane (PDMS) films. Their findings suggest that similar compounds like tert-butyldimethylsilane derivatives could be useful in creating thin films for "lab on a chip" devices (Koschwanez, Carlson, & Meldrum, 2009).
Synthesis and Reactions of Silyl Carbamates
- Sakaitani and Ohfune (1990) conducted research on the N-tert-butyldimethylsilyloxycarbonyl group, which shares structural similarities with (6-Bromohexyloxy)-tert-butyldimethylsilane. Their work focused on the transformation of amino protecting groups and demonstrated the flexibility of such compounds in organic synthesis (Sakaitani & Ohfune, 1990).
Silicon Compounds in Organic Synthesis
- Ishikawa et al. (2001) synthesized starlike molecules using tert-butyldimethylsilyloligothienylenedimethylsilyl units, indicative of the potential for silicon-based compounds like (6-Bromohexyloxy)-tert-butyldimethylsilane in the creation of complex organic structures (Ishikawa et al., 2001).
Safety And Hazards
The safety data sheet for “(6-Bromohexyloxy)-tert-butyldimethylsilane” suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought . Suitable extinguishing media for fires involving this compound include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
properties
IUPAC Name |
6-bromohexoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKXRKYUUXKNSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401339 | |
Record name | (6-Bromohexyloxy)-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromohexyloxy)-tert-butyldimethylsilane | |
CAS RN |
129368-70-3 | |
Record name | (6-Bromohexyloxy)-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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